Kynurenine sulfate
Description
Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)
The kynurenine pathway is the principal metabolic route for the degradation of tryptophan in mammals. researchgate.netmdpi.com This process is initiated by the conversion of tryptophan into N'-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. frontiersin.orgmdpi.com N'-formylkynurenine is then rapidly hydrolyzed by formamidase to produce L-kynurenine, the first stable intermediate of the pathway. nih.govmdpi.com
Centrality of L-Kynurenine in Tryptophan Catabolism
L-kynurenine occupies a crucial junction in the kynurenine pathway. mdpi.commdpi.comresearchgate.net From this point, the metabolic cascade can diverge into several branches, each leading to the formation of different biologically active molecules. mdpi.com This positions L-kynurenine as a central compound, as its subsequent metabolism determines the balance between neuroprotective and potentially neurotoxic downstream products. foodb.cahmdb.ca The fate of L-kynurenine is determined by the action of three different enzymes, leading to distinct metabolic subpathways. mdpi.com
Overview of Major Kynurenine Pathway Metabolites
The enzymatic conversion of L-kynurenine gives rise to a variety of metabolites with diverse physiological roles. mdpi.comresearchgate.net One major branch involves the enzyme kynurenine aminotransferase (KAT), which converts L-kynurenine into kynurenic acid (KYNA), a compound known for its neuroprotective properties. mdpi.commdpi.com
Alternatively, the enzyme kynurenine 3-monooxygenase (KMO) hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK). nih.govmdpi.com This metabolite can be further processed by kynureninase to produce 3-hydroxyanthranilic acid (3-HAA). nih.govmdpi.com The pathway continues from 3-HAA to generate the excitotoxic quinolinic acid (QUIN), which is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in cellular metabolism. wikipedia.orgpensoft.netresearchgate.net A third, minor branch involves the direct conversion of L-kynurenine to anthranilic acid by the enzyme kynureninase. nih.gov
Table 1: Major Kynurenine Pathway Metabolites and Their Associated Enzymes
| Metabolite | Precursor | Key Enzyme(s) |
|---|---|---|
| N'-formylkynurenine | L-tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) |
| L-kynurenine | N'-formylkynurenine | Formamidase |
| Kynurenic acid (KYNA) | L-kynurenine | Kynurenine aminotransferases (KATs) |
| 3-hydroxykynurenine (3-HK) | L-kynurenine | Kynurenine 3-monooxygenase (KMO) |
| 3-hydroxyanthranilic acid (3-HAA) | 3-hydroxykynurenine | Kynureninase |
| Quinolinic acid (QUIN) | 3-hydroxyanthranilic acid | 3-hydroxyanthranilate 3,4-dioxygenase |
| Anthranilic acid | L-kynurenine | Kynureninase |
Kynurenine Sulfate (B86663) as a Research Compound
Kynurenine sulfate is the sulfate salt form of L-kynurenine and is frequently used as a research tool to study the kynurenine pathway. apolloscientific.co.ukpubcompare.ai Its primary advantage in experimental settings is its enhanced water solubility compared to L-kynurenine, which facilitates its administration in aqueous solutions for systemic studies. smolecule.com
Role in Systemic Administration Studies of L-Kynurenine
The systemic administration of this compound in research models is a common method to investigate the effects of elevated kynurenine levels. nih.gov This approach allows researchers to study the subsequent metabolic conversions and the physiological consequences of increased flux through the kynurenine pathway. nih.gov For instance, systemic administration of L-kynurenine sulfate has been shown to rapidly increase the brain concentration of the neuroactive metabolite, kynurenic acid (KYNA). nih.gov This is a valuable technique because KYNA itself has poor penetration of the blood-brain barrier, making direct administration less effective for central nervous system studies. nih.gov The use of this compound provides a reliable method to modulate the kynurenine pathway in vivo, enabling the investigation of its role in various physiological and pathological processes. nih.govmdpi.com Studies have utilized systemic L-kynurenine sulfate administration in various animal models to explore its effects on neuronal activity and behavior. nih.govresearchgate.net
Significance in Investigating Kynurenine Metabolism
By introducing this compound into a biological system, scientists can trace the metabolic fate of kynurenine and quantify the production of its downstream metabolites. nih.gov This is crucial for understanding how the pathway is regulated and how it may be dysregulated in various conditions. wikipedia.orgoup.com The administration of this compound allows for the examination of the activity of key enzymes like KMO and KATs by measuring the resulting levels of 3-HK and KYNA, respectively. mdpi.comnih.gov Such studies have been instrumental in elucidating the balance between the different branches of the pathway and have provided insights into the potential therapeutic targeting of these enzymes. pensoft.netmdpi.com The ability to acutely elevate systemic kynurenine levels with this compound is a key experimental strategy for exploring the complex interactions and functional consequences of kynurenine pathway metabolites. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16055-80-4 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYNURENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Receptor Interactions of Kynurenine Pathway Metabolites Derived from Kynurenine
Neurotransmitter System Modulation
Metabolites of the kynurenine (B1673888) pathway, particularly kynurenic acid, are potent modulators of several key neurotransmitter systems. Their interactions with glutamate (B1630785) and acetylcholine (B1216132) receptors are central to their neuroactive properties.
Antagonism of NMDA Receptors by Kynurenic Acid (KYNA)
Kynurenic acid is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of the glutamatergic system involved in synaptic plasticity, learning, and memory. researchgate.netnih.gov KYNA exerts its inhibitory effect by acting as a competitive antagonist at the glycine (B1666218) co-agonist binding site on the NMDA receptor complex. researchgate.netnih.govresearchgate.net The binding of a co-agonist, such as glycine or D-serine, to this site is essential for the activation of the NMDA receptor by glutamate. By competing with these co-agonists, KYNA effectively prevents the receptor channel from opening, thereby reducing neuronal excitation. researchgate.netpnas.org
The potency of KYNA's antagonism at the NMDA receptor is influenced by the concentration of glycine. In the absence of added glycine, KYNA has been shown to block NMDA receptor-mediated currents with an IC₅₀ of approximately 15 µM. nih.govnih.gov However, in the presence of 10 µM glycine, the IC₅₀ for KYNA increases significantly to about 235 µM, highlighting the competitive nature of this interaction. nih.govnih.gov
| Receptor | Action of KYNA | Binding Site | IC₅₀ (without glycine) | IC₅₀ (with 10 µM glycine) |
| NMDA Receptor | Competitive Antagonist | Glycine co-agonist site | ~15 µM | ~235 µM |
Interaction with α7 Nicotinic Acetylcholine Receptors (α7nAChRs) by KYNA
Beyond the glutamatergic system, kynurenic acid also interacts with the cholinergic system, specifically with the α7 nicotinic acetylcholine receptors (α7nAChRs). nih.govnih.gov Research has demonstrated that KYNA acts as a noncompetitive antagonist of α7nAChRs. nih.govjneurosci.orgmdpi.com This means that KYNA binds to a site on the receptor that is distinct from the acetylcholine binding site, and its inhibitory effect cannot be overcome by increasing the concentration of the agonist. jneurosci.org
Electrophysiological studies have determined the IC₅₀ for KYNA's inhibition of α7nAChRs to be approximately 7 µM. nih.govmdpi.com This indicates that KYNA is a more potent antagonist at α7nAChRs than at the glycine site of the NMDA receptor, especially in the presence of physiological concentrations of glycine. nih.govnih.gov The noncompetitive nature of this antagonism suggests that KYNA can modulate cholinergic neurotransmission in a fundamentally different way than its interaction with NMDA receptors. jneurosci.org
| Receptor | Action of KYNA | Nature of Antagonism | IC₅₀ |
| α7 Nicotinic Acetylcholine Receptor | Antagonist | Noncompetitive | ~7 µM |
Modulation of AMPA Receptors
Kynurenic acid exhibits a complex, concentration-dependent effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another key component of the excitatory glutamatergic system. nih.govdaneshyari.com At low concentrations, ranging from nanomolar to micromolar, KYNA has been shown to facilitate AMPA receptor responses. nih.govdaneshyari.comresearchgate.net This potentiation is thought to occur through an allosteric modulation of the receptor, which reduces its desensitization. nih.govresearchgate.net
In stark contrast, at high concentrations, typically in the millimolar range, KYNA acts as a competitive antagonist at AMPA receptors, similar to its effect on other glutamate receptors. nih.govdaneshyari.comresearchgate.net This dual action suggests that the physiological concentration of KYNA in specific brain regions could determine whether it enhances or dampens excitatory synaptic transmission mediated by AMPA receptors. nih.govdaneshyari.com
| KYNA Concentration | Effect on AMPA Receptor | Mechanism |
| Low (nanomolar to micromolar) | Facilitation | Allosteric modulation, reduced desensitization |
| High (millimolar) | Competitive Antagonism | Competition with glutamate |
Influence on Glutamatergic and Dopaminergic Neurotransmission
The interactions of kynurenic acid with NMDA and α7nAChRs have significant downstream effects on glutamatergic and dopaminergic neurotransmission. Studies have shown that local administration of KYNA in the brain can reduce the output of glutamate. nih.gov While the antagonism of presynaptic α7nAChRs, which can facilitate glutamate release, is a likely contributor to this effect, other mechanisms may also be involved. nih.gov
The kynurenine pathway also has a complex relationship with the dopaminergic system. Elevated levels of brain KYNA have been associated with an increased firing rate of dopaminergic neurons in the ventral tegmental area. ki.se This effect is thought to be primarily mediated by the glutamatergic system rather than cholinergic mechanisms. ki.se Conversely, other metabolites of the kynurenine pathway, such as xanthurenic acid, have been shown to have opposite effects, stimulating dopamine (B1211576) release. mdpi.com This suggests that the balance of different kynurenine pathway metabolites may be crucial in modulating dopaminergic activity. mdpi.com
Immune and Inflammatory Signaling Pathways
Metabolites of the kynurenine pathway are not only active in the central nervous system but also play a critical role in regulating immune responses and inflammation. This is largely mediated through their interaction with the aryl hydrocarbon receptor.
Aryl Hydrocarbon Receptor (AhR) Agonism and Immune Regulation
Kynurenine and its derivatives, including kynurenic acid, are recognized as endogenous ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in a wide range of cellular processes, including immune regulation. frontiersin.orgmdpi.comnih.govnih.govahajournals.orgresearchgate.netresearchgate.net The activation of AhR by these metabolites initiates a signaling cascade that can modulate the expression of various genes involved in the immune response. mdpi.comresearchgate.net
One of the key consequences of AhR activation by kynurenine pathway metabolites is the regulation of cytokine production. For instance, the activation of AhR by KYNA can lead to the expression of interleukin-6 (IL-6), a pleiotropic cytokine with both pro- and anti-inflammatory properties. frontiersin.orgfrontiersin.orgnih.gov This interaction is particularly relevant in the tumor microenvironment, where cancer cells can secrete kynurenine, leading to AhR activation and subsequent immune suppression. aacrjournals.org
The AhR signaling pathway is also involved in a positive feedback loop with the kynurenine pathway. Pro-inflammatory signals can induce the expression of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in the kynurenine pathway, leading to increased production of kynurenine and its metabolites. mdpi.comfrontiersin.org These metabolites can then activate AhR, which in turn can further promote inflammatory responses or induce immune tolerance, depending on the cellular context. mdpi.comfrontiersin.orgresearchgate.netnih.gov This intricate interplay highlights the central role of the kynurenine pathway and AhR signaling in maintaining immune homeostasis. mdpi.comaacrjournals.orgresearchgate.net
| Compound | Receptor/Pathway | Effect |
| Kynurenine | Aryl Hydrocarbon Receptor (AhR) | Agonism, Immune modulation |
| Kynurenic Acid | Aryl Hydrocarbon Receptor (AhR) | Agonism, Regulation of cytokine expression (e.g., IL-6) |
Regulation of T-cell Differentiation and Function
Metabolites of the kynurenine pathway are significant modulators of T-cell function, influencing adaptive immunity and the regulation of inflammation. umanitoba.canih.gov The pathway's enzymes and resulting compounds can alter the differentiation and activity of various T-cell subsets. umanitoba.caresearchgate.net This regulation occurs through mechanisms such as the depletion of tryptophan from the local microenvironment, which inhibits T-cell proliferation, and the direct action of kynurenine and its derivatives on immune cells. bio-techne.com These metabolites can induce T-cell apoptosis and steer the differentiation of T lymphocytes, thereby affecting immune tolerance and inflammatory responses. umanitoba.canih.govresearchgate.net
Induction of Regulatory T-cells (Tregs)
One of the key immunoregulatory functions of the kynurenine pathway is the induction of CD4+CD25+FoxP3+ regulatory T-cells (Tregs), which are crucial for maintaining self-tolerance and suppressing excessive immune responses. nih.govfrontiersin.org Kynurenine itself is a significant factor in promoting the Treg phenotype. frontiersin.org The primary mechanism involves its role as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor present in T-cells. umanitoba.canih.govresearchgate.net
Upon entering T-cells, kynurenine binds to and activates the AHR. nih.govresearchgate.net This activation leads to the upregulation of Forkhead box P3 (FoxP3), the master transcription factor for Treg development and function. nih.govresearchgate.netmdpi.com By promoting FoxP3 expression, kynurenine facilitates the differentiation of naive T-cells into Tregs. researchgate.netfrontiersin.org This process is AHR-dependent; in the absence of AHR in T-cells, kynurenine fails to generate Tregs. nih.gov The production of kynurenine by enzymes like Indoleamine 2,3-dioxygenase (IDO) is therefore an important step in generating an immunosuppressive environment through the expansion of Tregs. bio-techne.comfrontiersin.org Studies have shown a positive correlation between elevated kynurenine levels and an increase in peripheral FoxP3+ Tregs during certain infections. nih.gov
Table 1: Kynurenine's Role in Treg Induction
| Metabolite | Receptor/Target | Key Transcription Factor | Outcome |
|---|---|---|---|
| Kynurenine | Aryl Hydrocarbon Receptor (AHR) | Forkhead box P3 (FoxP3) | Promotes differentiation and function of Regulatory T-cells (Tregs). nih.govresearchgate.net |
Inhibition of Th1 and Th17 Cells
In addition to promoting Tregs, metabolites of the kynurenine pathway actively suppress pro-inflammatory T-helper (Th) cell populations, specifically Th1 and Th17 cells. nih.govfrontiersin.org This dual action of promoting regulatory cells while inhibiting effector cells is central to the pathway's immunomodulatory effects. The activation of the AHR by kynurenine not only induces Tregs but also concurrently inhibits the differentiation of Th17 cells. researchgate.net It achieves this by downregulating the expression of the transcription factor RORγt, which is essential for Th17 cell lineage commitment. researchgate.netmdpi.com
Furthermore, downstream metabolites of kynurenine, such as 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid, can induce selective apoptosis in Th1 cells, while Th2 cells are unaffected. nih.govresearchgate.net This selective elimination of Th1 cells contributes to shifting the immune response away from a pro-inflammatory state. nih.gov Kynurenine 3-monooxygenase (KMO), an enzyme in the pathway, also plays a role by catabolizing kynurenine, which limits the continuous exposure of Th17 cells to endogenous AHR ligands, thereby restraining their activity. nih.gov The induction of IDO and the subsequent production of kynurenine have been shown to control the accumulation of pathogenic Th1 and Th17 cells at sites of inflammation. nih.gov
Interaction with Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-1, IL-6)
The kynurenine pathway is intricately linked with the network of pro-inflammatory cytokines, engaging in a complex, bidirectional relationship. nih.gov The expression and activity of the pathway's rate-limiting enzymes, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), are heavily influenced by cytokines. researchgate.netnih.govfrontiersin.org Specifically, pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), are potent inducers of IDO expression. bio-techne.comresearchgate.net Other cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) can also upregulate kynurenine pathway enzymes, leading to increased tryptophan degradation. bio-techne.comnih.govresearchgate.net This upregulation shifts tryptophan metabolism towards the production of kynurenine and its downstream metabolites. mdpi.com
Conversely, kynurenine pathway metabolites can regulate the production and signaling of these same cytokines. Kynurenine and its derivative, kynurenic acid, can act through the AHR to ultimately suppress inflammatory pathways and terminate cytokine release in immune cells like macrophages. nih.govnih.gov For example, kynurenic acid has been shown to reduce the release of IL-6 and TNF in human monocyte-derived cells. nih.gov However, the effects can be cell-type specific, as kynurenine can also enhance IL-6 production by mast cells. nih.gov This interplay establishes a feedback system where inflammation activates the kynurenine pathway, and the resulting metabolites, in turn, modulate the inflammatory response. nih.gov
Role in Suppressing Immune Activation Feedback Loops
Activation of the kynurenine pathway serves as a critical negative feedback mechanism to curtail and resolve inflammatory responses. nih.gov During an immune reaction, the induction of IDO by pro-inflammatory signals initiates the pathway, which then produces metabolites that collectively act to suppress the very immune cells that triggered their production. nih.govnih.gov This process helps to prevent excessive inflammation and tissue damage, thereby restoring immune homeostasis. nih.gov
This feedback loop operates through several mechanisms. Firstly, the depletion of local tryptophan concentrations by IDO can inhibit T-cell proliferation. bio-techne.com Secondly, the generated kynurenine and other metabolites actively induce the formation of tolerogenic Tregs and suppress effector T-cells (Th1/Th17), as previously described. researchgate.netnih.gov Kynurenine can also engage the AHR in dendritic cells (DCs), leading to an amplification of IDO expression in a positive feedback loop that simultaneously suppresses the stimulatory capacity of these antigen-presenting cells and promotes the production of anti-inflammatory cytokines. nih.gov This multifaceted suppression of immune activation demonstrates the pathway's integral role in immune regulation, effectively short-circuiting the inflammatory response. nih.gov
Oxidative Stress and Antioxidant Properties
Dual Role as Pro-oxidant and Antioxidant
Kynurenine itself demonstrates a dual capacity in modulating the redox environment. nih.govscienceopen.com It has been identified as a potent endogenous antioxidant. nih.govresearchgate.net Research shows that kynurenine is an efficient scavenger of highly reactive species such as hydroxyl radicals (●OH) and peroxynitrite (ONOO−), thereby protecting macromolecules like DNA and proteins from oxidative damage. nih.govnih.govresearchgate.net It can also attenuate ROS production and lipid peroxidation induced by various pro-oxidants. nih.govnih.gov This protective effect can be independent of its conversion to the neuroprotective metabolite kynurenic acid. scienceopen.com
However, under different conditions, kynurenine can exhibit pro-oxidant properties. scienceopen.com For instance, aerobic irradiation of kynurenine can lead to the production of superoxide (B77818) radicals. scienceopen.com In vitro studies have also shown that kynurenine can photooxidize important cellular antioxidants like cysteine and ascorbic acid, a process that could contribute to age-related depletion of glutathione (B108866) in the eye's lens. scienceopen.com This capacity to both quell and generate oxidative stress highlights the context-dependent nature of kynurenine's function, acting more as a redox modulator than a simple antioxidant or pro-oxidant. nih.gov
Table 2: Redox Properties of Kynurenine
| Property | Mechanism/Effect | Reactive Species Involved |
|---|---|---|
| Antioxidant | Directly scavenges reactive oxygen species. nih.govresearchgate.net | Hydroxyl radical (●OH), Peroxynitrite (ONOO−) nih.govnih.gov |
| Prevents oxidative degradation of DNA and proteins. nih.govnih.gov | - | |
| Pro-oxidant | Produces superoxide radicals upon aerobic irradiation. scienceopen.com | Superoxide (O₂●⁻) |
| Photooxidizes other antioxidants (e.g., cysteine, ascorbic acid). scienceopen.com | - |
Influence on Reactive Oxygen Species (ROS) Formation
The metabolites of the kynurenine pathway exhibit a dualistic nature in their influence on the formation of reactive oxygen species (ROS), with some acting as pro-oxidants and others as antioxidants.
Pro-oxidant Metabolites:
3-Hydroxykynurenine (3-HK): This metabolite is a significant generator of ROS, including superoxide radicals and hydrogen peroxide. mdpi.comnih.gov Its neurotoxicity is largely attributed to this pro-oxidant activity, which can lead to apoptotic cell death. nih.govbiorxiv.org 3-HK can auto-oxidize to produce hydrogen peroxide. mdpi.com
Quinolinic Acid (QA): QA can promote the formation of ROS by interacting with transition metals, particularly iron. nih.govmdpi.com The complex it forms with iron can catalyze the Fenton reaction, leading to the production of highly reactive hydroxyl radicals. wikipedia.orgnih.gov This contributes to lipid peroxidation and DNA damage. wikipedia.org
3-Hydroxyanthranilic Acid (3-HAA): 3-HAA can act as a pro-oxidant, especially in the presence of metal ions, by generating superoxide and hydrogen peroxide. nih.govbu.edu The auto-oxidation of 3-HAA can lead to the formation of cinnabarinic acid and is associated with the production of intracellular ROS. nih.gov
Xanthurenic Acid (XA): In the presence of ferrous ions, xanthurenic acid can produce reactive oxygen species, suggesting a pro-oxidant role under certain conditions. nih.gov
Antioxidant Metabolites:
Kynurenic Acid (KYNA): KYNA has demonstrated significant antioxidant properties by scavenging various free radicals, including hydroxyl radicals, superoxide anions, and peroxynitrite. nih.govfrontiersin.org It can reduce lipid peroxidation and ROS formation induced by pro-oxidants like iron(II) sulfate (B86663). nih.gov
Anthranilic Acid (AA): AA is recognized for its antioxidant activity, which stems from its ability to form complexes with iron, thereby downregulating ROS levels. mdpi.com
Picolinic Acid (PA): While it can activate immune cells, picolinic acid also exhibits antioxidant properties through its chelation of metal ions. mdpi.com
L-Kynurenine (KYN): Kynurenine itself can act as a scavenger of hydrogen peroxide and superoxide. nih.gov It has been shown to attenuate ROS production and lipid peroxidation induced by pro-oxidant compounds. nih.gov
The balance between these pro-oxidant and antioxidant metabolites can have a profound impact on the cellular redox state and is a critical factor in the development of various pathologies.
Interactive Table of the Influence of Kynurenine Pathway Metabolites on ROS Formation
| Metabolite | Effect on ROS | Specific ROS Affected | Mechanism |
|---|---|---|---|
| 3-Hydroxykynurenine (3-HK) | Pro-oxidant | Superoxide, Hydrogen Peroxide, Hydroxyl Radical mdpi.com | Auto-oxidation and interaction with cellular xanthine (B1682287) oxidase mdpi.commdpi.com |
| Quinolinic Acid (QA) | Pro-oxidant | Hydroxyl Radical wikipedia.org | Forms complexes with iron, catalyzing the Fenton reaction wikipedia.orgnih.gov |
| 3-Hydroxyanthranilic Acid (3-HAA) | Pro-oxidant/Antioxidant | Superoxide, Hydrogen Peroxide nih.govbu.edu | Auto-oxidation, interaction with metal ions nih.govbu.edu |
| Xanthurenic Acid (XA) | Pro-oxidant | Superoxide Radical nih.gov | Forms complexes with iron, leading to oxygen activation nih.gov |
| Kynurenic Acid (KYNA) | Antioxidant | Hydroxyl Radical, Superoxide Anion, Peroxynitrite nih.govfrontiersin.org | Direct scavenging of free radicals nih.govfrontiersin.org |
| Anthranilic Acid (AA) | Antioxidant | General ROS reduction | Chelation of iron ions mdpi.com |
| L-Kynurenine (KYN) | Antioxidant | Hydrogen Peroxide, Superoxide, Hydroxyl Radical, Peroxynitrite nih.gov | Direct scavenging of free radicals nih.gov |
| Cinnabarinic Acid (CA) | Pro-oxidant | General ROS generation | Generated from 3-HAA oxidation nih.gov |
| Picolinic Acid (PA) | Antioxidant | General ROS reduction | Chelation of metal ions mdpi.com |
Kynurenine Pathway Metabolites in Neurological and Psychiatric Disorders
Neurodegenerative Diseases
The dysregulation of the kynurenine (B1673888) pathway is a common thread in many neurodegenerative diseases. mdpi.com This pathway branches at the point of kynurenine metabolism. One branch, driven by the enzyme kynurenine 3-monooxygenase (KMO), leads to the production of the neurotoxic free-radical generator 3-hydroxykynurenine (3-HK) and subsequently the excitotoxin quinolinic acid (QUIN). mdpi.com The other branch, mediated by kynurenine aminotransferases (KATs), produces the neuroprotective kynurenic acid (KYNA). mdpi.com An inflammatory state often shifts the balance towards the neurotoxic branch. ahajournals.org
Alzheimer's Disease (AD)
In Alzheimer's disease, there is evidence of kynurenine pathway dysregulation, which is linked to the neuroinflammation characteristic of the disease. mdpi.comldn.de While specific metabolite changes can vary, the general understanding is that an imbalance favoring neurotoxic metabolites contributes to the neuronal damage seen in AD. mdpi.comnih.gov
Parkinson's Disease (PD)
Parkinson's disease is marked by a significant disruption of the kynurenine pathway. mdpi.comnih.gov Inflammation in the central nervous system of PD patients can disrupt the pathway, leading to a decrease in the neuroprotective metabolite KYNA and a significant increase in the neurotoxic metabolite QUIN. nih.gov This imbalance exacerbates excitotoxicity and amplifies the inflammatory response, contributing to the degeneration of dopaminergic neurons. nih.govmdpi.com
Studies have shown that in PD patients, there can be an increase in kynurenine levels and a decrease in tryptophan concentrations. nih.gov The ratio of kynurenine to 3-hydroxykynurenine has been found to be reduced in certain brain regions of L-dopa-treated PD patients. mdpi.com Furthermore, a decrease in KYNA levels has been observed in the cortical areas, caudate, and cerebellum of individuals with PD. mdpi.com This reduction in KYNA diminishes the brain's capacity to protect against the excitotoxic effects of glutamate (B1630785) and QUIN. mdpi.com
Key Kynurenine Pathway Alterations in Parkinson's Disease
| Metabolite/Ratio | Observed Change in PD | Potential Consequence | Reference |
|---|---|---|---|
| Kynurenic Acid (KYNA) | Decreased | Reduced neuroprotection, increased excitotoxicity | mdpi.comnih.gov |
| Quinolinic Acid (QUIN) | Increased | Increased neurotoxicity and inflammation | nih.govcornell.edu |
| Kynurenine (KYN) | Increased | Indicates pathway activation | nih.gov |
| Tryptophan (TRP) | Decreased | Increased catabolism via the kynurenine pathway | nih.gov |
Amyotrophic Lateral Sclerosis (ALS)
Neuroinflammation is a hallmark of amyotrophic lateral sclerosis, and the kynurenine pathway is strongly activated by inflammatory cytokines. nih.gov This activation leads to a dysregulation of kynurenine metabolites, which is considered a contributing factor to the pathogenesis of ALS. nih.gov Studies have found significantly increased levels of kynurenine and the neurotoxin QUIN in the cerebrospinal fluid (CSF) and serum of ALS patients. nih.govresearchgate.net
Conversely, the neuroprotective metabolite picolinic acid has been found at decreased levels in the serum of those with ALS. nih.gov Immunohistochemical analyses of brain and spinal cord tissue from ALS patients have revealed increased expression of both IDO (the first enzyme in the pathway) and QUIN in neurons and microglia. nih.gov These findings point towards an inflammation-driven neurotoxic mechanism in ALS. nih.govpsu.edu Some research has also noted that CSF levels of the neuroprotective KYNA were higher in patients with a more severe clinical status and in those with bulbar onset, possibly as a compensatory mechanism. nih.govresearchgate.net
Multiple Sclerosis (MS)
Multiple sclerosis is an autoimmune and neurodegenerative disease where the kynurenine pathway plays a significant role. frontiersin.org The pathway is activated by pro-inflammatory cytokines, leading to the production of both neurotoxic and neuroprotective metabolites that influence disease progression. frontiersin.orgfrontiersin.org Dysregulation of the pathway's enzymes contributes to the pathology of MS by initiating a cascade that includes microglial activation, glutamate excitotoxicity, and oxidative stress. frontiersin.org
In MS, the balance between neurotoxic and neuroprotective metabolites appears to shift with the disease phase. frontiersin.org During the early, inflammatory phase of relapsing-remitting MS (RRMS), there can be an increase in the production of neuroprotective metabolites like KYNA. frontiersin.org However, as the disease progresses, there is a shift towards the production of neurotoxic metabolites. frontiersin.org Elevated levels of QUIN and an increased QUIN/KYNA ratio are often seen in the progressive stages of MS. frontiersin.orgmdpi.com This elevated QUIN contributes to the damage of oligodendrocytes, astrocytes, and neurons. nih.govneurology.org
Kynurenine Pathway Metabolite Changes in Multiple Sclerosis
| Metabolite/Ratio | Change in Active/Early MS | Change in Progressive MS | Reference |
|---|---|---|---|
| Kynurenic Acid (KYNA) | Increased | Decreased | frontiersin.org |
| Quinolinic Acid (QUIN) | Elevated | Elevated | frontiersin.orgmdpi.com |
| QUIN/KYNA Ratio | - | Increased | frontiersin.org |
| Tryptophan (TRP) | Decreased | Decreased | frontiersin.org |
Stroke and Cerebral Ischemia
Following a stroke, inflammatory processes are initiated that lead to the activation of the kynurenine pathway. clinmedkaz.org This activation shifts metabolism towards the neurotoxic branch, which is dependent on the enzyme KMO, leading to the production of toxic metabolites like quinolinic acid. ahajournals.orgfrontiersin.org This shift is reflected in a significant reduction in the kynurenic acid/quinolinic acid (KYNA/QUIN) ratio in the brain after a stroke. ahajournals.org
Preclinical studies have shown that inhibiting the KMO enzyme after a stroke can reduce the size of the ischemic infarct and improve neurological outcomes. ahajournals.org Clinical studies have also confirmed that the kynurenine pathway is activated after a stroke in humans. frontiersin.orgnih.gov For instance, one study found that while the kynurenine pathway was activated, there was a significant decrease in the ratio of 3-hydroxyanthranilic acid to anthranilic acid, which correlated with the infarct volume. nih.gov Another study noted that levels of KYNA were significantly higher in patients who did not survive within 21 days of their stroke. nih.gov
Psychiatric Disorders
Alterations in the kynurenine pathway have been documented across a spectrum of psychiatric illnesses, including schizophrenia, depression, bipolar disorder, and anxiety disorders. cpn.or.krwikipedia.org Research suggests that a pro-inflammatory state can activate the pathway, shifting the balance of its metabolites and contributing to the underlying neurobiological changes observed in these conditions. nih.govresearchgate.net
One of the most consistent biochemical findings in schizophrenia is the alteration of the kynurenine pathway, specifically an elevation of kynurenic acid (KYNA) in the brain and cerebrospinal fluid (CSF). mdpi.comfrontiersin.orgpsychiatryonline.orgresearchgate.net This observation has led to the "kynurenic acid hypothesis of schizophrenia". wikipedia.org
Research Findings: Elevated KYNA is thought to contribute to the symptoms of schizophrenia, particularly the cognitive deficits, by acting as an antagonist at key neurotransmitter receptors. frontiersin.org It blocks the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), both of which are crucial for glutamatergic and cholinergic neurotransmission and are implicated in the pathophysiology of the disorder. nih.govmdpi.comfrontiersin.org This NMDA receptor hypofunction is a central theory in schizophrenia. nih.gov
Studies in animal models, where brain KYNA levels are increased through the systemic administration of its precursor L-kynurenine (often as L-kynurenine sulfate), have been instrumental in exploring this link. oup.comoup.com Such studies have shown that elevating brain KYNA can produce schizophrenia-like phenotypes, including cognitive impairments and altered dopaminergic responses. oup.comoup.com Furthermore, research using patient-derived cellular models suggests that KYNA can induce microglia to engulf synaptic structures, providing a potential mechanism for the excessive synapse loss seen in schizophrenia. psychiatryonline.org
Genetic studies have also pointed to alterations in the enzymes that regulate KYNA levels, such as kynurenine aminotransferases (KATs), which convert kynurenine to KYNA. mdpi.compsychiatryonline.org In postmortem brain samples from individuals with schizophrenia, reduced activity of kynurenine 3-monooxygenase (KMO), an enzyme that diverts kynurenine away from KYNA production, has been reported. mdpi.com A meta-analysis of studies on the central nervous system confirmed a significant increase in kynurenine, KYNA, and the kynurenine/tryptophan ratio in individuals with schizophrenia. medrxiv.org
Table 1: Key Research Findings on the Kynurenine Pathway in Schizophrenia
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Elevated Kynurenic Acid (KYNA) | Consistently found in the CSF and postmortem brain tissue of patients. mdpi.comfrontiersin.orgresearchgate.netmedrxiv.org | Contributes to NMDA and α7nAChR receptor hypofunction, leading to cognitive deficits. mdpi.comfrontiersin.orgfrontiersin.org |
| Altered Enzyme Activity | Reduced activity of Kynurenine 3-Monooxygenase (KMO) and potentially increased Kynurenine Aminotransferase (KAT) activity. mdpi.commedrxiv.org | Shifts pathway metabolism towards the production of KYNA. mdpi.commedrxiv.org |
| Preclinical Models | Administration of L-kynurenine sulfate (B86663) in animals elevates brain KYNA. oup.comoup.com | Induces cognitive deficits and other schizophrenia-like behaviors in animal models. oup.comoup.com |
| Synapse Elimination | KYNA promotes microglia-mediated engulfment of synaptic material in cellular models. psychiatryonline.org | Provides a potential mechanism for the synaptic pruning abnormalities observed in schizophrenia. psychiatryonline.org |
The link between the kynurenine pathway and major depressive disorder (MDD) is strongly tied to the inflammatory hypothesis of depression. tandfonline.commdpi.com Pro-inflammatory cytokines, which are often elevated in depressed individuals, can activate the enzyme indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting step of the kynurenine pathway. tandfonline.comnih.gov
Research Findings: Activation of IDO has two major consequences relevant to depression. First, it shunts tryptophan metabolism away from the production of serotonin (B10506), a key neurotransmitter in mood regulation, potentially contributing to the serotonin deficiency observed in depression. tandfonline.comkarger.com Second, it shifts the pathway towards the production of several neuroactive metabolites. An imbalance favoring the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QA), over the neuroprotective metabolite KYNA is thought to contribute to neurodegenerative changes and hippocampal atrophy seen in chronic depression. tandfonline.commdpi.com QA is an NMDA receptor agonist, and 3-HK is a generator of free radicals, both of which can induce neurotoxicity. mdpi.com
Clinical studies have often found lower plasma levels of KYNA and a reduced KYNA/kynurenine ratio in patients with major depression. tandfonline.comfrontiersin.org A meta-analysis indicated that across major psychiatric disorders, tryptophan and kynurenine levels are decreased, but a differential pattern exists where mood disorders show a preferential metabolism of kynurenine towards the potentially neurotoxic QA instead of the neuroprotective KYNA. researchgate.net However, the findings are not always consistent, with some meta-analyses reporting decreased kynurenine levels in unipolar depression, suggesting significant heterogeneity in the patient populations studied. nih.govkarger.com
Table 2: Key Research Findings on the Kynurenine Pathway in Depression
| Finding | Implication | Supporting Evidence |
|---|---|---|
| IDO Enzyme Activation | Increased by pro-inflammatory cytokines often seen in depression. tandfonline.commdpi.com | Diverts tryptophan away from serotonin synthesis and towards the kynurenine pathway. tandfonline.comkarger.com |
| Metabolite Imbalance | Shift towards neurotoxic metabolites (3-HK, QA) and away from neuroprotective KYNA. tandfonline.commdpi.comfrontiersin.org | Contributes to neurotoxicity and neurodegeneration implicated in depression. tandfonline.commdpi.com |
| Reduced KYNA | Lower levels of KYNA and KYNA/QA ratio reported in patients with MDD. tandfonline.comfrontiersin.orgresearchgate.net | Reflects a deficit in neuroprotective mechanisms. frontiersin.org |
| Heterogeneous Findings | Some meta-analyses show decreased kynurenine levels, while others show increased pathway activation (KYN/TRP ratio). nih.govresearchgate.net | Suggests that alterations may be specific to patient subgroups, such as those with high inflammation. mdpi.com |
Similar to depression, bipolar disorder (BD) is associated with immune activation and alterations in the kynurenine pathway. nih.govdovepress.com The changes in kynurenine metabolites can be influenced by the specific mood state of the patient (depressive, manic, or euthymic). nih.govkarger.com
The ratio of KYNA to QA, an indicator of the balance between neuroprotection and neurotoxicity, has also been found to be lower in individuals with BD. nih.gov Some research suggests that a poorer response to lithium treatment is associated with higher levels of kynurenine and QA, indicating that a pro-inflammatory state and a shift towards the neurotoxic branch of the pathway may influence treatment outcomes. mdpi.com In patients with a history of psychosis, CSF levels of KYNA have been found to be increased. cambridge.org
Table 3: Key Research Findings on the Kynurenine Pathway in Bipolar Disorder
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Reduced Metabolite Levels | Meta-analyses show lower peripheral levels of tryptophan, kynurenine, and KYNA. researchgate.netdovepress.comnih.gov | Suggests a systemic dysregulation of the pathway. nih.gov |
| Mood State Dependence | KYNA levels are more reduced during depressive episodes; tryptophan is more reduced during manic episodes. karger.comnih.gov | Highlights the dynamic nature of pathway alterations in relation to clinical state. karger.com |
| Cognitive Dysfunction | Lower KYNA levels are associated with worse global cognitive functioning, particularly in bipolar depression. karger.com | Links pathway imbalance directly to a core feature of the disorder. karger.com |
| Psychosis Link | Increased CSF levels of KYNA are found in patients with a history of psychotic features. cambridge.org | Suggests a convergent mechanism with schizophrenia for psychotic symptoms. cambridge.org |
The kynurenine pathway is increasingly recognized for its role in anxiety disorders, linking stress, neuroinflammation, and neurotransmitter system imbalances. nih.govkorea.ac.kr Tryptophan catabolites can act as endogenous anxiogenics or anxiolytics, influencing anxiety states. nih.gov
Research Findings: Preclinical studies have provided direct evidence for the pathway's role in anxiety. The systemic administration of L-kynurenine sulfate in mice was shown to increase anxiety-like behaviors, such as a preference for the peripheral zones of an open field arena. nih.govnih.govmdpi.com This suggests that increasing the flux through the kynurenine pathway can have an anxiogenic effect.
In humans, the findings are more complex. A study on social anxiety disorder (SAD) found that patients had elevated plasma levels of KYNA and an increased KYNA/kynurenine ratio compared to healthy controls, suggesting the pathway is altered and directed preferentially towards KYNA synthesis. researchgate.netnih.gov In the same study, SAD patients with a history of suicide attempts had elevated kynurenine levels and a higher kynurenine/tryptophan ratio, indicating higher IDO activation in this subgroup. nih.gov The interplay between kynurenine metabolites and neurotransmitter systems like serotonin and glutamate is considered a key mechanism through which the pathway influences anxiety. nih.govkorea.ac.kr
Table 4: Key Research Findings on the Kynurenine Pathway in Anxiety
| Finding | Implication | Supporting Evidence |
|---|---|---|
| Anxiogenic Effects in Models | Systemic administration of L-kynurenine sulfate induces anxiety-like behaviors in mice. nih.govnih.govmdpi.com | Demonstrates a causal link between increased kynurenine pathway activity and anxiety. nih.gov |
| Elevated KYNA in SAD | Patients with Social Anxiety Disorder (SAD) show elevated plasma KYNA. researchgate.netnih.gov | Suggests a specific pattern of pathway dysregulation in this disorder, possibly as a compensatory mechanism. researchgate.net |
| Link to Suicidality | SAD patients with a history of suicide attempts have higher kynurenine/tryptophan ratios. nih.gov | Indicates that inflammation-driven pathway activation may be a marker of severity or a specific subtype. nih.gov |
| Neurotransmitter Interaction | Kynurenine metabolites modulate serotonin and glutamate systems. nih.govkorea.ac.kr | Provides a mechanism for how peripheral inflammation can translate into central anxiety symptoms. nih.gov |
Emerging evidence implicates the kynurenine pathway in the pathophysiology of neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Autism Spectrum Disorder (ASD). mdpi.comresearchgate.net The link is often attributed to the interaction between genetic predisposition, early-life inflammation, and the pathway's influence on brain development and neurotransmission. researchgate.netmdpi.com
Research Findings: In ADHD , studies have demonstrated an imbalance in kynurenine pathway metabolites. mdpi.com A meta-analysis found that individuals with ADHD had higher blood concentrations of kynurenine and lower concentrations of KYNA compared to controls. nih.gov This pattern suggests a shift away from the neuroprotective KYNA branch, which could contribute to the neurobiological underpinnings of ADHD. mdpi.comnih.govuib.no
In ASD , research points towards a role for chronic inflammation in activating the kynurenine pathway. researchgate.netmdpi.com This activation may lead to an increase in neurotoxic metabolites and a depletion of tryptophan available for serotonin and melatonin (B1676174) synthesis, potentially worsening ASD symptoms. mdpi.com Studies have reported various alterations, including lower tryptophan and KYNA levels in some patient groups. cambridge.org One study found that children with ASD had significantly higher levels of kynurenine and KYNA compared to healthy children, which correlated with elevated levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), suggesting an abnormal immune response is driving pathway changes. mdpi.com However, the findings in ASD are still considered preliminary and can be inconsistent across studies, reflecting the heterogeneity of the disorder. researchgate.netcambridge.org
Table 5: Key Research Findings on the Kynurenine Pathway in Neurodevelopmental Disorders
| Disorder | Finding | Implication | Supporting Evidence |
|---|---|---|---|
| ADHD | Higher blood kynurenine, lower blood KYNA. | Suggests a metabolic imbalance shifting away from neuroprotection. | mdpi.comnih.govuib.no |
| ASD | Evidence of inflammation-driven pathway activation. | May lead to increased neurotoxic metabolites and serotonin/melatonin depletion. | researchgate.netmdpi.com |
| ASD | Inconsistent findings; some studies show higher KYN and KYNA, others show lower levels of certain metabolites. | Reflects the heterogeneity of ASD; alterations may be linked to specific subgroups or co-occurring conditions. | cambridge.orgmdpi.com |
Kynurenine Pathway Metabolites in Systemic Diseases and Physiological Processes
Chromatographic Techniques
Chromatography, particularly when coupled with mass spectrometry, is the gold standard for kynurenine (B1673888) analysis due to its high sensitivity and specificity. mdpi.com
High-Performance Liquid Chromatography (HPLC) : HPLC with UV or fluorescence detection is a common method for separating and quantifying kynurenine and related metabolites from biological samples. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered the benchmark for analyzing kynurenine pathway metabolites. mdpi.com Methods such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) provide excellent sensitivity, with limits of detection in the nanomolar range, well below the typical micromolar concentrations found in urine. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS has also been successfully used for analyzing kynurenine in urine and brain microdialysate samples. nih.govrsc.org This technique often requires a chemical derivatization step to make the analytes volatile before they can be analyzed by gas chromatography. nih.govmdpi.com
Spectroscopic Methods
Spectroscopic techniques offer alternative or complementary methods for kynurenine detection.
UV-Vis Spectroscopy : Based on its chromophore structure, kynurenine exhibits characteristic UV absorbance peaks at 230, 257, and 360 nm at neutral pH, which can be used for quantification. drugfuture.com
Fluorescence Spectroscopy : A quantitative fluorescence assay has been developed for the rapid detection of kynurenine in urine. This method demonstrated a linear response in clinically relevant concentration ranges (1–20 μM) with a limit of detection of 0.7 μM. rsc.org
Electrochemical Methods
Electrochemical sensors represent an emerging area for the detection of kynurenine pathway metabolites. mdpi.com These methods offer the potential for rapid and low-cost analysis. However, a significant challenge is selectivity, as other electroactive molecules present in biological samples, such as tryptophan itself, can interfere with the signal of kynurenine, particularly at low pH. mdpi.com
Analytical and Research Methodologies for Kynurenine Pathway Metabolites
Quantification in Biological Samples
The quantification of kynurenine (B1673888) pathway metabolites is challenging due to the wide range of concentrations, from micromolar levels for tryptophan to nanomolar levels for other intermediates, and the presence of interfering substances in biological samples. frontiersin.org Several advanced analytical techniques have been developed to address these challenges.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of kynurenine pathway metabolites. nih.gov Its high sensitivity and specificity allow for the simultaneous quantification of multiple analytes in a single analytical run, making it suitable for high-throughput metabolomic analysis. nih.govacs.org Methods have been developed to measure a panel of up to 11 molecules, including tryptophan and its key metabolites, in just over five minutes. tandfonline.comtandfonline.com
The use of stable isotope-labeled internal standards, such as d5-tryptophan and d4-kynurenine, is a common strategy to ensure accuracy and precision by correcting for variations during sample preparation and analysis. pubcompare.ainih.gov Sample preparation typically involves a straightforward protein precipitation step, often followed by solid-phase extraction (SPE) for delipidation to protect the chromatographic column. acs.orgmdpi.com Despite its advantages, a significant challenge in LC-MS/MS analysis is the potential for cross-interference between structurally related compounds, such as tryptophan generating signals in the channels for kynurenine and kynurenic acid. mdpi.com Careful optimization of chromatographic separation and mass spectrometric parameters is crucial to mitigate such interferences. mdpi.com
Table 1: Examples of LC-MS/MS Methodologies for Kynurenine Pathway Metabolites
| Analytes | Matrix | Key Methodological Aspects | Lower Limit of Quantification (LLOQ) Examples | Reference(s) |
|---|---|---|---|---|
| Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxyanthranilic acid, 3-Hydroxykynurenine | Serum | Simple protein precipitation; 5-minute run time. | Kynurenine: 1.2 ng/mL; Kynurenic Acid: 0.98 ng/mL | nih.gov |
| Tryptophan, Kynurenine, Kynurenic Acid, Anthranilic Acid, Xanthurenic Acid | Serum | Validation according to EMA/ICH guidelines; addresses cross-interferences. | Tryptophan: 52.7 µM; Kynurenine: 2.94 µM; Kynurenic Acid: 43.2 nM | mdpi.com |
| Tryptophan, Kynurenine, and 7 other metabolites | Plasma, CSF, Brain Tissue | 5.5-minute run time; no derivatization; uses deuterated internal standards. | Sufficiently sensitive for quantification in small sample volumes. | tandfonline.comtandfonline.com |
| Tryptophan, Kynurenine | Plasma | Simple protein precipitation with trifluoroacetic acid; use of d5-Trp and d4-Kyn internal standards. | Not specified, but validated for precision and accuracy. | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely available technique for quantifying kynurenine pathway metabolites. frontiersin.org It can be coupled with different detectors depending on the analytical requirements.
UV Detection: HPLC with ultraviolet (UV) detection is a common method for measuring tryptophan and metabolites like kynurenine, 3-hydroxykynurenine, and kynurenic acid. frontiersin.orgresearchgate.net While the instrumentation is readily accessible, this method can suffer from low selectivity due to interference from other compounds present in biological samples. frontiersin.orgnih.gov
Fluorescence Detection (FLD): To enhance sensitivity, HPLC systems are often equipped with fluorescence detectors. nih.gov This approach is particularly effective for the analysis of naturally fluorescent compounds like tryptophan and kynurenic acid. frontiersin.org The sensitivity for kynurenic acid can be significantly increased by post-column derivatization with zinc acetate, which forms a fluorescent chelate complex, allowing for detection in the nanomolar range. jove.comcore.ac.uk This method has been successfully adapted to measure kynurenine in plasma and kynurenic acid in brain tissue. jove.com
A single, rapid isocratic HPLC procedure using both UV and fluorescence detection has been developed to separate and quantify tryptophan and six of its kynurenine metabolites within seven minutes. researchgate.net
Electrochemical detection, often combined with HPLC (LC-ECD), offers very high sensitivity for the determination of kynurenine pathway metabolites. nih.govmdpi.com These methods are capable of determining metabolites like 3-hydroxykynurenine and 3-hydroxyanthranilic acid at lower concentration levels compared to some HPLC-UV or even mass spectrometry methods. mdpi.com However, a significant drawback is the potential for a lack of reproducibility, which can be caused by the clogging of the electrode surface by components in the sample matrix. nih.gov
To overcome selectivity issues when analyzing complex biological fluids, electrochemical sensors may be modified. For instance, a Nafion-coated glassy carbon electrode can be used to pre-concentrate the cationic form of kynurenine, allowing for detection of lower concentrations and reducing some matrix interferences. researchgate.net Electrochemical sensors have been developed for the direct and sensitive detection of kynurenic acid in biological samples, achieving detection limits in the sub-nanomolar range. mdpi.com
Preclinical Research Models
Preclinical models, both in vivo and in vitro, are indispensable for elucidating the mechanisms by which the kynurenine pathway and its metabolites, including kynurenine sulfate (B86663), influence biological systems.
In Vivo Animal Models (e.g., Rodents)
Rodent models are widely used to study the effects of modulating the kynurenine pathway. Systemic administration of L-kynurenine or its salt, L-kynurenine sulfate, is a common experimental approach to increase endogenous levels of kynurenine and its downstream metabolites, such as kynurenic acid (KYNA). nih.govjove.com
One study specifically used a high dose of L-kynurenine sulfate (300 mg/kg, i.p.) in C57Bl/6j mice to investigate its effects on behavior and neuronal activity. nih.gov The findings from this study include:
Behavioral Changes: While general ambulatory activity was unaffected, the treatment altered movement patterns, increasing velocity and resting time. It also appeared to induce anxiety-like behavior and completely abolished object recognition memory. nih.gov
Neuronal Activity: The L-kynurenine sulfate treatment led to a decrease in the number of c-Fos-immunopositive cells in the dorsal striatum and the CA1 region of the hippocampus, indicating altered neuronal activity in these brain areas. nih.gov
Other rodent models are used to investigate the pathway's role in specific diseases. For example, in rat models of retinal and optic nerve damage, changes in the concentrations of tryptophan and kynurenine were tracked following injury. frontiersin.org In the cuprizone (B1210641) mouse model of multiple sclerosis, researchers analyzed kynurenine pathway metabolites in plasma and visceral organs, finding significant alterations compared to control animals. mdpi.com These in vivo studies demonstrate that systemic challenges, including the administration of kynurenine sulfate, can profoundly impact brain function and behavior. nih.govfrontiersin.org
In Vitro Cell Culture Models (e.g., Neurons, Glial Cells, Immune Cells)
In vitro cell culture models allow for the detailed study of the kynurenine pathway at the cellular and molecular level. Various cell types are used, including cancer cells, immune cells (like macrophages and monocytes), and neuronal cells. unimelb.edu.aunih.govki.se
These models are often used to test the effects of inflammatory stimuli, such as interferon-γ (IFN-γ), which is a potent inducer of the enzyme indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway. nih.gov Under such stimulation, the metabolism of tryptophan is accelerated, leading to the secretion of kynurenine and other downstream metabolites into the cell culture medium. nih.gov
Specific examples of in vitro research include:
Cancer Cells: Human ovary and breast cancer cell lines have been used to validate LC-MS methods for quantifying kynurenine and its metabolites in culture medium. nih.gov
Immune Cells: Macrophages are frequently used as they express all the kynurenine pathway enzymes and are crucial in immune-related pathology. unimelb.edu.au Studies have compared kynurenine metabolism in macaque and human macrophages, validating the simian model for studying inflammation. unimelb.edu.au
Osteoblasts: The effects of L-kynurenine administration have been studied in bone marrow stromal cell-derived osteoblasts. nih.gov These studies showed that kynurenine treatment suppressed cellular metabolism, at least partly through impaired mitochondrial respiration. nih.gov
Melanoma Cells: The cytotoxic effects of L-kynurenine have been investigated in B16 F10 melanoma cells, RAW 264.7 macrophage cells, and HaCat keratinocyte cells. up.ac.za
These in vitro systems are crucial for screening pharmacological agents and for dissecting the specific roles of individual enzymes and metabolites within the pathway. ki.se
Genetic and Pharmacological Interventions
Modulating the kynurenine pathway through genetic and pharmacological means is a key strategy in preclinical research to understand its function and explore its therapeutic potential. frontiersin.orgmdpi.comphysiology.org
Genetic Interventions: Genetic manipulation in animal models, such as knocking out genes for specific enzymes, provides a powerful tool to study the consequences of altered pathway activity. frontiersin.orgphysiology.org
Kynurenine 3-monooxygenase (KMO) Knockout: Constitutive loss of KMO in mice leads to significant changes in circulating metabolites. These models show a dramatic increase in kynurenine (up to 45-fold) and KYNA, and a near-complete decrease in quinolinic acid. physiology.org This approach allows for the study of chronic elevation of KYNA, a neuroprotective metabolite. frontiersin.orgphysiology.org
Indoleamine 2,3-dioxygenase (IDO) Knockout: Genetic inhibition of IDO has been studied in models of viral infection and pain. For instance, IDO knockout was found to alleviate pain hypersensitivity associated with certain viral infections by preventing the production of kynurenine. frontiersin.org
Pharmacological Interventions: Pharmacological agents that inhibit key enzymes in the kynurenine pathway are actively being investigated. frontiersin.orgmdpi.com
KMO Inhibitors: Inhibitors of KMO, such as Ro 61-8048, are used to block the conversion of kynurenine to 3-hydroxykynurenine. This intervention effectively shifts the pathway towards the production of the neuroprotective kynurenic acid (KYNA). frontiersin.orgmdpi.com This strategy has shown promise in preclinical models of inflammatory conditions like colitis. mdpi.com
Systemic this compound Administration: As a pharmacological intervention, the administration of L-kynurenine sulfate itself is used to acutely elevate kynurenine levels and study the downstream effects. nih.gov This approach has been shown to disrupt memory and alter neuronal activity in mice, likely through the rapid conversion of kynurenine to KYNA in the brain. nih.gov
IDO Inhibitors: Pharmacological inhibition of IDO is a major focus, particularly in cancer therapy, to counteract the immune-suppressive effects of kynurenine production by tumors. frontiersin.org
These interventions are crucial for validating the roles of specific enzymes and metabolites and for identifying potential therapeutic targets within the kynurenine pathway for a range of diseases, including neurodegenerative, inflammatory, and oncological conditions. frontiersin.orgmdpi.com
Genetic Silencing/Knockout Models
In addition to pharmacological inhibition, genetic manipulation provides a highly specific and powerful methodology for elucidating the function of kynurenine pathway enzymes. Creating knockout models, where the gene encoding a specific enzyme is deleted, allows researchers to study the chronic effects of that enzyme's absence on metabolism and physiology. frontiersin.org
KMO Knockout Models: Studies using mice with a deleted Kmo gene have confirmed the effects seen with pharmacological inhibitors. These animals exhibit a significant shift in kynurenine metabolism, characterized by a substantial increase in circulating levels of kynurenine and KYNA, and a dramatic decrease in 3-HK and the downstream neurotoxin quinolinic acid. nih.govphysiology.org For example, one study reported a 45-fold increase in kynurenine and a 26-fold increase in KYNA in the plasma of Kmo knockout mice, while quinolinic acid levels dropped by as much as 99%. physiology.org These models have been crucial in demonstrating that chronic systemic KMO inhibition does not necessarily lead to widespread adverse metabolic effects, which is an important consideration for therapeutic development. physiology.org Furthermore, Kmo knockout mice have been shown to be protected from inflammation-induced depression-like behaviors, reinforcing the role of the KMO-branch metabolites in mediating the neurological effects of inflammation. cpn.or.kr
IDO and TDO Knockout Models: Genetic knockout of the initial rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), has also provided significant insights. frontiersin.orgresearchgate.net Ido1 knockout mice show reduced kynurenine levels in plasma but not in the liver, highlighting the tissue-specific roles of these enzymes. researchgate.net Conversely, Tdo2 knockout mice show decreased kynurenine in the liver. researchgate.net These models have been instrumental in studying the role of the kynurenine pathway in immune tolerance and cancer, demonstrating that eliminating IDO or TDO activity can improve anti-tumor immunity in certain contexts. frontiersin.orgfrontiersin.org
KAT Knockout Models: Researchers have also developed knockout mice for kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing the neuroprotective KYNA. Mice with a disrupted gene for KAT II (Aadat or mKat-2), the primary enzyme for KYNA synthesis in the brain, show significantly reduced brain KYNA levels early in life. imrpress.comnih.gov These mice display behavioral abnormalities such as hyperactivity and motor coordination deficits, though these effects can be transitory. nih.gov More recent studies using CRISPR/Cas9-induced Aadat knockout mice have linked the resulting KYNA deficiency and shift towards the 3-HK pathway with depression-like behaviors, providing a novel model to study the role of kynurenine pathway imbalances in psychiatric disorders. imrpress.comnih.gov
The use of gene silencing techniques, such as siRNA, offers a more transient approach to reducing enzyme expression. aai.orged.ac.uk This method can be applied in vitro and in vivo to temporarily reduce the expression of enzymes like IDO or KMO, allowing for the study of acute effects and validating findings from pharmacological or knockout studies. aai.orged.ac.uk
Table 2: Research Findings from Genetic Knockout Models
| Gene Knockout | Model Organism | Key Research Finding | Reference |
|---|---|---|---|
| KMO | Mouse | Massive increase in plasma kynurenine and KYNA; near-total reduction in quinolinic acid. Protected from inflammation-induced depression-like behaviors. | physiology.orgcpn.or.kr |
| IDO1 | Mouse | Reduced kynurenine in plasma but not liver. Protected from obesity and inflammation under a high-fat diet. | cpn.or.krresearchgate.net |
| TDO2 | Mouse | Decreased kynurenine and anthranilic acid in the liver. Markedly increased plasma tryptophan levels. | researchgate.netfrontiersin.org |
| KAT II (Aadat/mKat-2) | Mouse | Early life reduction in brain KYNA levels, associated with transient hyperactivity and later depression-like behaviors. | nih.govnih.gov |
Kynurenine Pathway in Drug Development
Novel Therapeutic Interventions
The kynurenine pathway (KP) has emerged as a significant therapeutic target for a multitude of diseases due to its central role in immunity, neurotransmission, and inflammation. nih.govfrontiersin.org Dysregulation of this pathway is implicated in the pathogenesis of cancer, neurodegenerative disorders, inflammatory diseases, and psychiatric conditions. acs.orgnih.govmdpi.com Consequently, substantial research has focused on developing novel therapeutic interventions that modulate the activity of key enzymes within this pathway. The primary strategy involves the inhibition of enzymes that lead to the accumulation of neurotoxic or immunosuppressive metabolites, or the enhancement of enzymes that produce neuroprotective metabolites. acs.orgfrontiersin.org
The main enzymes targeted for inhibition include indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferases (KATs). acs.orgscbt.commdpi.com
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors:
IDO1 and TDO are the initial and rate-limiting enzymes of the kynurenine pathway, catalyzing the conversion of tryptophan to N-formylkynurenine. mdpi.comnih.gov In many cancers, the upregulation of IDO1 and/or TDO leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. nih.govnih.govfrontiersin.org Therefore, inhibiting these enzymes is a primary strategy in cancer immunotherapy. rsc.org
Several IDO1 inhibitors have been developed and investigated in clinical trials. mdpi.com Epacadostat (B560056) (INCB024360) is a potent and selective IDO1 inhibitor that has been extensively studied. nih.govselleckchem.com Early clinical trials showed promising results when combined with checkpoint inhibitors like anti-PD-1 antibodies. nih.gov However, a phase 3 trial of epacadostat with pembrolizumab (B1139204) in patients with advanced melanoma did not demonstrate a significant clinical benefit over pembrolizumab alone, which has tempered some of the initial enthusiasm. nih.gov Other IDO1 inhibitors that have entered clinical trials include indoximod (1-methyl-D-tryptophan), navoximod, and BMS-986205. mdpi.comnih.gov Indoximod acts differently from direct enzyme inhibitors, appearing to function as a tryptophan mimetic that reverses the downstream effects of tryptophan depletion. nih.gov
A significant challenge with targeting only IDO1 is the potential for compensatory upregulation of TDO, which can maintain kynurenine production. nih.gov This has led to the development of dual IDO1/TDO inhibitors to more effectively block the pathway. nih.govmainlinehealth.org The recognition that tumors can utilize multiple immune checkpoint pathways has also highlighted the potential need for combination therapies. mdpi.com
Beyond cancer, IDO and TDO inhibitors are being explored for other conditions. For instance, they show potential in treating neurodegenerative diseases and mitigating the cognitive and neurological side effects of conditions like delirium by modulating the neuroactive metabolites of the kynurenine pathway. nih.govjci.org
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Therapeutic Area of Interest |
| Epacadostat (INCB024360) | IDO1 | Potent and selective inhibitor of IDO1. nih.govselleckchem.com | Cancer Immunotherapy nih.gov |
| Indoximod (1-methyl-D-tryptophan) | IDO pathway | Tryptophan mimetic, reverses immunosuppression. nih.gov | Cancer Immunotherapy frontiersin.org |
| Navoximod | IDO1 | Small molecule inhibitor of IDO1. nih.gov | Cancer Immunotherapy nih.gov |
| BMS-986205 | IDO1 | Irreversible and highly specific inhibitor of IDO1. nih.gov | Cancer Immunotherapy nih.gov |
| 680C91 | TDO | Selective inhibitor of TDO. medchemexpress.com | Cancer Immunotherapy, Alzheimer's Disease medchemexpress.com |
| LM10 | TDO | Selective inhibitor of TDO. selleckchem.com | Cancer Immunotherapy selleckchem.com |
Kynurenine 3-Monooxygenase (KMO) Inhibitors:
KMO is a critical enzyme at a branching point of the kynurenine pathway, converting kynurenine into 3-hydroxykynurenine (3-HK). scbt.commdpi.com This is a key step, as 3-HK and its downstream metabolite, quinolinic acid (QUIN), are neurotoxic, while the alternative pathway catalyzed by KATs produces the neuroprotective kynurenic acid (KYNA). frontiersin.orgmdpi.com By inhibiting KMO, the metabolic flux can be shifted away from the production of toxic metabolites and towards the synthesis of neuroprotective KYNA. frontiersin.orgmdpi.com This makes KMO inhibitors a promising therapeutic strategy for neurodegenerative diseases such as Huntington's disease, Alzheimer's disease, and Parkinson's disease, as well as other neurological conditions. acs.orgfrontiersin.orgnih.gov
The development of KMO inhibitors has progressed from substrate analogs to more potent and specific molecules, aided by the determination of the enzyme's crystal structure. frontiersin.orgnih.gov An example of a potent KMO inhibitor is GSK180, which has shown efficacy in rodent models of acute pancreatitis by preventing multiple organ failure. nih.gov
| Inhibitor | Target Enzyme | Therapeutic Rationale | Potential Therapeutic Application |
| GSK180 | KMO | Reduces production of neurotoxic 3-hydroxykynurenine and quinolinic acid. nih.gov | Acute Pancreatitis, Neurodegenerative Diseases nih.gov |
| (m-nitrobenzoyl)alanine (m-NBA) | KMO | Increases levels of L-kynurenine and neuroprotective kynurenic acid. frontiersin.orgnih.gov | Neurodegenerative Diseases frontiersin.org |
| Ro 61-8048 | KMO | Potent inhibitor that disrupts the enzyme's catalytic cycle. scbt.com | Neurodegenerative Diseases scbt.com |
Kynureninase (KYNU) and Kynurenine Aminotransferase (KAT) Inhibitors:
Kynureninase (KYNU) and kynurenine aminotransferases (KATs) are other key enzymes in the pathway. KYNU is involved in the conversion of kynurenine and 3-hydroxykynurenine, ultimately leading to the production of quinolinic acid. google.com Inhibitors of kynureninase are being investigated for neurological disorders to reduce the formation of this excitotoxin. nih.govgoogle.com
KATs, particularly KAT II, are responsible for the synthesis of the neuroprotective metabolite kynurenic acid in the brain. cpn.or.kr In conditions like schizophrenia, where elevated levels of KYNA have been observed, inhibiting KAT II to reduce brain concentrations of KYNA is being explored as a therapeutic approach. cpn.or.krcambridge.org Conversely, in neurodegenerative diseases characterized by excitotoxicity, enhancing KYNA levels through the inhibition of enzymes that degrade it or by promoting its synthesis is a potential strategy. journaltxdbu.com
Repositioning of Existing Drugs
Drug repositioning, or the identification of new uses for approved drugs, offers a promising and often faster route to therapeutic development. In the context of the kynurenine pathway, some existing drugs have been identified as having modulatory effects on its enzymes.
A notable example is the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) . Through a computational, ligand-based drug repurposing approach, diclofenac was identified as an inhibitor of kynurenine 3-monooxygenase (KMO). nih.gov This finding suggests that the well-established anti-inflammatory properties of diclofenac may be, in part, mediated through its effects on the kynurenine pathway. The inhibition of KMO by diclofenac could shift the pathway towards the production of the neuroprotective and anti-inflammatory metabolite kynurenic acid, while reducing the production of pro-inflammatory and neurotoxic metabolites like 3-hydroxykynurenine. mdpi.comnih.gov This discovery opens up the possibility of exploring diclofenac and other NSAIDs for their therapeutic potential in conditions where KMO upregulation is pathogenic, such as certain neurodegenerative and inflammatory disorders. nih.govnih.gov
Furthermore, the combination of galantamine and memantine , which is approved for the treatment of Alzheimer's disease, has been shown to lower the levels of L-tryptophan, kynurenine, and kynurenic acid in humans. nih.gov This suggests that the therapeutic effects of this combination may extend beyond their primary mechanisms of action (cholinergic and glutamatergic modulation) to include modulation of the kynurenine pathway. nih.gov
These examples highlight the potential for systematically screening existing drug libraries to identify compounds that can be repurposed to target the kynurenine pathway for a variety of diseases.
| Existing Drug | Original Indication | Identified Kynurenine Pathway Target | Potential Repurposed Application |
| Diclofenac | Anti-inflammatory (NSAID) | Kynurenine 3-monooxygenase (KMO) inhibitor. nih.gov | Neurodegenerative and inflammatory disorders. nih.gov |
| Galantamine-Memantine | Alzheimer's Disease | Lowers L-tryptophan, kynurenine, and kynurenic acid levels. nih.gov | Other neuropsychiatric disorders. nih.gov |
Context-Dependent Roles of Kynurenine Metabolites
A significant area of ongoing research is the dual and often contradictory nature of kynurenine pathway metabolites. Their biological effects are highly dependent on factors such as concentration and the specific cellular environment. bevital.nonih.gov For instance, a metabolite that is neuroprotective at low concentrations may become neurotoxic at higher levels. nih.govresearchgate.net Similarly, the local redox state of a cell can determine whether a kynurenine metabolite acts as an antioxidant or a pro-oxidant. nih.govmdpi.com These metabolites can also function as either agonists or antagonists at various receptors, including the NMDA receptor and the aryl hydrocarbon receptor (AhR), further highlighting their complex, context-dependent roles in physiology and pathology. nih.govresearchgate.net A paradigm shift is underway to move beyond a simple "good" versus "bad" classification and toward understanding the nuanced, concentration-dependent functions of these molecules. bevital.nodntb.gov.ua
Interactions with Gut Microbiome-Brain Axis
The bidirectional communication between the gut and the brain, known as the microbiota-gut-brain axis, is critically influenced by the kynurenine pathway. researchgate.netmedchemexpress.com Gut microbiota can regulate tryptophan metabolism, thereby controlling the levels of kynurenine available to the host. mdpi.comresearchgate.net For example, germ-free animals show altered kynurenine-to-tryptophan ratios, which can be normalized upon microbial colonization. researchgate.net Intestinal kynurenine can cross the blood-brain barrier, where it is converted into neuroactive metabolites that influence brain function, neuroinflammation, and behavior. nih.gov This interplay suggests that targeting the gut microbiota could be a viable strategy to modulate kynurenine pathway metabolism for therapeutic purposes in neuropsychiatric and neurodegenerative disorders. tandfonline.commedchemexpress.com
Role in Aging and Age-Related Conditions
Accumulating evidence links the kynurenine pathway to the aging process. Circulating levels of kynurenine have been shown to increase with age in humans and mice. This age-associated rise in kynurenine is implicated in several age-related pathologies. For instance, elevated kynurenine has been shown to induce bone loss by increasing osteoclast activity and promoting marrow adiposity, mimicking skeletal aging. It has also been linked to sarcopenia (age-related muscle loss) by inducing muscle atrophy and increasing lipid peroxidation. The increased kynurenine/tryptophan ratio seen with aging is associated with inflammation and is considered a marker for age-related neurodegenerative changes and increased mortality.
Sex-Specific Effects
Research has begun to uncover significant sex-specific differences in the kynurenine pathway's activity and impact on health and disease. Studies have shown that prenatal exposure to elevated kynurenine can lead to distinct changes in sleep behavior and metabolism in adult male versus female offspring. In the context of opioid withdrawal, female rodents show a more pronounced increase in kynurenine levels and heightened anxiety-like behavior compared to males, who exhibit more severe physical withdrawal symptoms. Furthermore, alterations in the balance of neuroprotective versus neurotoxic kynurenine metabolites have been observed specifically in female adolescents with or at high risk for depression, a pattern not seen in males. These findings underscore the importance of considering sex as a biological variable in kynurenine pathway research to develop more precise and effective therapeutic strategies.
Table of Compounds
Applications in Research
Use as a Laboratory Standard
L-kynurenine sulfate serves as a crucial analytical standard for the accurate quantification of endogenous kynurenine in biological samples. sigmaaldrich.com Researchers use it to create calibration curves for assays like HPLC and LC-MS/MS. pubcompare.ai Furthermore, stable isotope-labeled versions of kynurenine, such as L-kynurenine-¹³C₁₀ or deuterated forms (e.g., D₆), are used as internal standards in mass spectrometry-based metabolomics. isotope.compubcompare.ai This practice is critical for correcting for sample loss during preparation and for variations in instrument response, ensuring precise and accurate quantification. pubcompare.ai
Role in Metabolic Studies
Kynurenine sulfate is widely used in both in vitro and in vivo metabolic studies.
Enzyme Activity Assays : It is used as a substrate to measure the activity of enzymes like kynurenine aminotransferases (KATs). sigmaaldrich.com
Animal Models : Systemic administration of L-kynurenine sulfate to rodents (rats and mice) is a common experimental model used to investigate the downstream effects of elevated kynurenine pathway activity. nih.govnih.gov These studies have been instrumental in exploring how increased production of metabolites like kynurenic acid affects behavior, memory, and neuronal activity, providing insights into conditions like schizophrenia and cognitive dysfunction. nih.gov
Table of Compounds
Infectious Diseases
Viral infections can significantly alter tryptophan metabolism, leading to an activation of the kynurenine (B1673888) pathway. This activation is often mediated by pro-inflammatory cytokines, which upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting step in the pathway.
HIV/AIDS Dementia Complex
Infection with the Human Immunodeficiency Virus (HIV) is associated with chronic immune activation, which drives the upregulation of the kynurenine pathway. oup.comfrontiersin.org This is evidenced by an elevated kynurenine-to-tryptophan (KT) ratio in individuals with HIV, which often does not normalize even with antiretroviral therapy (ART). oup.com The downstream metabolite, quinolinic acid, is a known neurotoxin and its production by activated macrophages and microglia is implicated in the pathogenesis of AIDS Dementia Complex (ADC). oup.comnih.govnih.gov
Research has shown a direct link between the kynurenine pathway and HIV disease progression. Higher pre-ART KT ratios are associated with lower CD4+ T-cell counts, higher viral loads, and predict poorer CD4+ T-cell recovery and increased mortality after starting ART. oup.com In women with HIV, elevated levels of kynurenic acid and the kynurenic acid-to-tryptophan ratio have been linked to greater daytime dysfunction. researchgate.net
Studies have demonstrated that HIV-1 isolates, particularly those derived from the brain, can directly induce IDO in human macrophages, leading to increased kynurenine synthesis. tandfonline.com This suggests a direct role of the virus in promoting the production of neurotoxic metabolites. The inhibition of kynurenine production has been shown to reduce the neurotoxicity of HIV-1-infected macrophages in human fetal brain tissue cultures, highlighting the significance of quinolinic acid as a neurotoxin in ADC. nih.gov
Table 1: Kynurenine Pathway Alterations in HIV/AIDS Dementia Complex
| Finding | Associated Metabolite(s) | Clinical Correlation | Reference(s) |
|---|---|---|---|
| Increased KT ratio | Kynurenine, Tryptophan | Disease progression, AIDS dementia complex | oup.com |
| Elevated Quinolinic Acid | Quinolinic Acid | Neurotoxicity, AIDS Dementia Complex | oup.comnih.govnih.gov |
| Higher pre-ART KT ratio | Kynurenine, Tryptophan | Lower CD4+ T-cell recovery, increased mortality | oup.com |
| Increased Kynurenic Acid | Kynurenic Acid | Daytime dysfunction in women with HIV | researchgate.net |
| Induction of IDO by HIV-1 | Kynurenine | Increased kynurenine synthesis by macrophages | tandfonline.com |
Influenza Infection
Influenza virus infection also leads to an upregulation of the kynurenine pathway, primarily through the induction of IDO1 by interferons. mcmaster.canih.gov This results in an increased production of kynurenine, which has been shown to suppress T-cell responses. nih.gov The activation of this pathway is considered a component of the host response to influenza infection. jyu.fi
Interestingly, studies in murine models have revealed age-related differences in this response. Aged lungs show a decreased production of kynurenine during influenza infection, which is associated with increased inflammation and diminished regulatory responses. cabidigitallibrary.orgersnet.orgersnet.orgersnet.org This blunted kynurenine pathway activation in older individuals may contribute to their increased susceptibility to severe influenza. cabidigitallibrary.orgersnet.orgersnet.org In human primary macrophages, influenza A virus infection has been shown to significantly increase the level of kynurenine. jyu.fi
The virus itself appears to have a mechanism to modulate this pathway. The influenza A virus NS1 protein has been found to attenuate IDO1 expression and the subsequent production of kynurenine. mcmaster.canih.gov This suggests a complex interplay between the host immune response and viral countermeasures.
Table 2: Kynurenine Pathway in Influenza Infection
| Finding | Associated Metabolite(s) | Impact | Reference(s) |
|---|---|---|---|
| Upregulation of IDO1 by interferons | Kynurenine | Increased kynurenine production, suppressed T-cell responses | mcmaster.canih.gov |
| Decreased kynurenine production in aged lungs | Kynurenine | Increased inflammation, diminished regulatory responses | cabidigitallibrary.orgersnet.orgersnet.orgersnet.org |
| Increased kynurenine in infected macrophages | Kynurenine | Tenfold increase in response to IAV infection | jyu.fi |
| Attenuation of IDO1 expression by NS1 protein | Kynurenine | Modulation of the kynurenine pathway by the virus | mcmaster.canih.gov |
SARS-CoV-2 (COVID-19)
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection profoundly alters the kynurenine pathway, an effect mediated by the inflammatory response to the virus. nih.govnih.gov The "cytokine storm" associated with severe COVID-19, characterized by the release of pro-inflammatory cytokines like IL-6, leads to the induction of IDO1 and a subsequent increase in kynurenine and its downstream metabolites. nih.govfrontiersin.orgresearchgate.net
Studies have consistently shown that patients with COVID-19 have elevated levels of kynurenine and a higher kynurenine/tryptophan ratio, which correlates with disease severity and inflammatory markers like IL-6 and C-reactive protein (CRP). nih.govfrontiersin.orgjci.org Specifically, neurotoxic metabolites such as quinolinic acid and 3-hydroxykynurenine are found to be increased in SARS-CoV-2 positive individuals. frontiersin.org A study on 53 COVID-19 patients revealed increased levels of the neuroactive metabolites quinolinic acid and kynurenic acid in the cerebrospinal fluid (CSF). nih.govdiva-portal.org
The dysregulation of the kynurenine pathway is also implicated in the long-term neurological and psychological symptoms of COVID-19, often referred to as "long COVID". nih.govfirstwordpharma.com Even after the acute phase, serum kynurenine levels can remain significantly elevated in patients with Long/Post-COVID syndrome, while other inflammatory markers like CRP may return to normal ranges. frontiersin.org This suggests that kynurenine may serve as a useful biomarker for both the acute and long-term pathophysiology of SARS-CoV-2 infection. frontiersin.org
Table 3: Kynurenine Pathway Alterations in SARS-CoV-2 (COVID-19)
| Finding | Associated Metabolite(s) | Clinical Correlation | Reference(s) |
|---|---|---|---|
| Virus-induced activation of the kynurenine pathway | Kynurenine, Kynurenic Acid | Mediated by pro-inflammatory cytokines | nih.govnih.gov |
| Elevated Kynurenine and KT ratio | Kynurenine, Tryptophan | Correlation with disease severity, IL-6, and CRP levels | nih.govfrontiersin.orgjci.org |
| Increased neurotoxic metabolites in plasma | Quinolinic Acid, 3-Hydroxykynurenine | Present in SARS-CoV-2 positive subjects | frontiersin.org |
| Increased neuroactive metabolites in CSF | Quinolinic Acid, Kynurenic Acid | Found in acute COVID-19 patients | nih.govdiva-portal.org |
| Persistently elevated Kynurenine in Long COVID | Kynurenine | Potential biomarker for long-term pathophysiology | frontiersin.org |
Kidney Disease
The kidneys play a crucial role in the metabolism and excretion of tryptophan and its metabolites. nih.govdntb.gov.ua Consequently, kidney diseases are often associated with significant disturbances in the kynurenine pathway.
Chronic Kidney Disease (CKD)
In chronic kidney disease (CKD), there is a progressive decline in kidney function, leading to the accumulation of uremic toxins, including several metabolites of the kynurenine pathway. nih.govmdpi.com Patients with CKD exhibit increased activity of the kynurenine pathway, which is driven by chronic inflammation and reduced renal excretion of its metabolites. nih.gov This results in elevated plasma levels of kynurenine, 3-hydroxykynurenine, and quinolinic acid, and a decreased level of tryptophan. nih.govmdpi.com
The kynurenine-to-tryptophan ratio is considered a sensitive marker for kidney function and is positively correlated with the severity of CKD. nih.govplos.org Several large cohort studies have demonstrated that elevated levels of kynurenine and the KYN/TRP ratio are predictive of the incidence and progression of CKD. d-nb.infokarger.com In patients with diabetic kidney disease, plasma levels of kynurenine and the KYN/TRP ratio are increased and correlate with the estimated glomerular filtration rate (eGFR). karger.com
Furthermore, kynurenine pathway metabolites are implicated in the cardiovascular complications associated with CKD. oup.com Elevated levels of kynurenine, 3-hydroxykynurenine, and quinolinic acid are associated with endothelial dysfunction, atherosclerosis, and an increased risk of cardiovascular events in CKD patients. nih.govnih.gov Specifically, serum-free kynurenine has been independently associated with fatal and non-fatal cardiovascular outcomes, particularly non-atheromatous events. nih.gov
Table 4: Kynurenine Pathway in Chronic Kidney Disease (CKD)
| Finding | Associated Metabolite(s) | Clinical Correlation | Reference(s) |
|---|---|---|---|
| Increased KYN/TRP ratio | Kynurenine, Tryptophan | Correlates with CKD severity and predicts disease progression | nih.govplos.orgd-nb.infokarger.com |
| Elevated plasma levels of KP metabolites | Kynurenine, 3-Hydroxykynurenine, Quinolinic Acid | Accumulation due to inflammation and reduced renal excretion | nih.govmdpi.com |
| Association with cardiovascular complications | Kynurenine, 3-Hydroxykynurenine, Quinolinic Acid | Endothelial dysfunction, atherosclerosis, increased cardiovascular events | nih.govoup.comnih.gov |
| Predictive value for incident CKD | Kynurenine, KYN/TRP | Identified in large-cohort longitudinal studies | d-nb.infokarger.com |
End-Stage Kidney Disease (ESKD)
In end-stage kidney disease (ESKD), the accumulation of kynurenine pathway metabolites is even more pronounced. karger.com Patients with ESKD, including those on dialysis, have significantly higher plasma concentrations of kynurenine, kynurenic acid, and quinolinic acid compared to individuals with normal renal function. d-nb.infokarger.com For instance, the concentrations of kynurenic acid and quinolinic acid have been reported to be up to 27.6 and 15 times higher, respectively, in the uremic stage. d-nb.infokarger.com
Studies have shown that in patients with type 2 diabetes, an accelerated catabolism of tryptophan along the kynurenine pathway is associated with a progressive loss of kidney function and an increased risk of progression to ESKD. diabetesjournals.orgnih.govfigshare.com A higher kynurenine-to-tryptophan ratio is predictive of a faster decline in eGFR. diabetesjournals.orgnih.gov Conversely, higher levels of kynurenic acid and xanthurenic acid have been associated with a lower risk of progressing to ESKD, suggesting that shunting the pathway towards the kynurenic acid branch may have a protective effect. diabetesjournals.orgnih.govfigshare.com
Table 5: Kynurenine Pathway in End-Stage Kidney Disease (ESKD)
| Finding | Associated Metabolite(s) | Clinical Correlation | Reference(s) |
|---|---|---|---|
| Markedly elevated plasma metabolite levels | Kynurenine, Kynurenic Acid, Quinolinic Acid | Pronounced accumulation in ESKD patients | d-nb.infokarger.com |
| Accelerated tryptophan catabolism | Kynurenine, Tryptophan | Increased risk of progression to ESKD in type 2 diabetes | diabetesjournals.orgnih.govfigshare.com |
| Protective association of certain metabolites | Kynurenic Acid, Xanthurenic Acid | Lower risk of ESKD progression | diabetesjournals.orgnih.govfigshare.com |
| Contribution to uremic toxicity | Kynurenine, Kynurenic Acid, Quinolinic Acid | Association with thrombosis and cardiovascular disease | nih.gov |
Cancer
The kynurenine pathway (KP) of tryptophan metabolism and its metabolites, including kynurenine, are increasingly recognized for their significant roles in the progression of various cancers. frontiersin.org The pathway's involvement is primarily linked to its ability to modulate the host's anti-tumor immune response, creating an immunosuppressive tumor microenvironment that facilitates tumor growth and immune escape. frontiersin.orgelsevier.es
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which initiates the conversion of tryptophan to N-formyl-kynurenine and subsequently to kynurenine (KYN), is a key player. frontiersin.org Overexpression of IDO1 is a common feature in many human cancers, including up to 90% of gastric cancers, and is often considered a negative prognostic marker in colon cancer, melanoma, and gynecological malignancies. nih.govmdpi.com This overexpression leads to increased levels of kynurenine in the tumor microenvironment. elsevier.esmdpi.com
Kynurenine itself acts as a ligand for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating cellular homeostasis and immune responses. mdpi.commdpi.com The activation of AHR by kynurenine has been confirmed in a wide array of human cancers, such as brain tumors, melanoma, renal cancer, and various carcinomas, where it is associated with tumor progression and drug resistance. mdpi.com For instance, kynurenine secreted by gastric cancer cells can enhance chemoresistance by activating regulatory T cells (Tregs) and the IL-10/STAT3/BCL2 signaling pathway. mdpi.com In colorectal cancer, kynurenine has been shown to promote immune escape by increasing the expression of Programmed Death-Ligand 1 (PD-L1). elsevier.es
Table 1: Research Findings on Kynurenine Pathway Metabolites in Cancer
| Cancer Type | Key Findings | Reference(s) |
| Gastric Cancer | IDO1 overexpression in up to 90% of cases promotes immune escape and metastasis. mdpi.com Serum KYN levels are increased in chemotherapy-resistant patients. mdpi.com KYN secretion enhances chemoresistance via the IL-10/STAT3/BCL2 pathway. mdpi.com | mdpi.com |
| Colorectal Cancer | Kynurenine promotes immune escape by increasing PD-L1 expression through NAT10-mediated acetylation. elsevier.es | elsevier.es |
| Various Cancers (Melanoma, Breast, Colon, etc.) | The kynurenine pathway is recognized as a key mediator of tumor immune escape. frontiersin.org Targeting the KP is a therapeutic strategy being explored. frontiersin.org | frontiersin.org |
| Glioblastoma, Renal Cell Carcinoma, Oral SCC | Kynurenic acid (KYNA) is present in tumor tissues. nih.gov In vitro, KYNA has shown antiproliferative properties and inhibited migration of glioblastoma and renal cell carcinoma cells. nih.gov | nih.gov |
Metabolic Disorders
The kynurenine pathway is intricately linked to various metabolic disorders, acting as a signaling hub that connects inflammation with energy metabolism. mdpi.com Alterations in this pathway are observed in conditions like chronic kidney disease (CKD) and diabetes, suggesting its potential as a therapeutic target and a source of biomarkers. mdpi.comresearchgate.netoup.com
In chronic kidney disease, kynurenine is recognized as a protein-bound uremic toxin whose circulating levels increase as the disease progresses. oup.com Experimental studies have demonstrated that kynurenine can induce endothelial cell dysfunction, abnormal angiogenesis, and vascular thrombosis, all of which are relevant to the cardiovascular complications common in CKD. oup.com Clinical studies have found that elevated serum levels of free kynurenine are independently associated with fatal and nonfatal cardiovascular events in patients with CKD. oup.com The accumulation of kynurenine and its derivatives in CKD may contribute to systemic disorders such as insulin (B600854) resistance and renal damage. researchgate.net
The kynurenine pathway is also implicated in other cardiovascular diseases. nih.gov Its metabolites may be involved in regulating vascular tone, particularly during inflammation, and are linked to risk factors like hypertension and obesity. nih.gov
Furthermore, the gut microbiota influences the kynurenine pathway, which has implications for metabolic health. mdpi.com Dysbiosis, or an imbalance in gut microbes, can affect tryptophan metabolism, linking the gut microbiome to metabolic diseases. mdpi.com
Table 2: Research Findings on Kynurenine Pathway Metabolites in Metabolic Disorders
| Disorder | Key Findings | Reference(s) |
| Chronic Kidney Disease (CKD) | Kynurenine is a uremic toxin that accumulates in CKD. oup.com Elevated free kynurenine levels are associated with increased risk of cardiovascular events. oup.com Kynurenine may contribute to endothelial dysfunction and vascular thrombosis. oup.com | oup.com |
| Cardiovascular Disease (CAD) | The kynurenine pathway is altered in cardiovascular diseases and is linked to risk factors like hypertension and dyslipidemia. nih.gov Metabolites may regulate vascular tone, especially during inflammation. nih.gov | nih.gov |
| General Metabolic Health | KP metabolites exert signaling effects across various tissues, linking inflammation and energy metabolism. mdpi.com The gut microbiota influences kynurenine metabolism, which is linked to metabolic diseases. mdpi.com | mdpi.commdpi.com |
Physiological Processes
The kynurenine pathway is a critical regulator of the immune system, promoting immunosuppression and maintaining immune homeostasis. mdpi.comnih.gov This regulation is crucial for preventing excessive immune responses and inducing long-term immune tolerance. mdpi.comnih.gov The pathway is initiated by pro-inflammatory factors like interferon-γ (IFN-γ), which strongly upregulates the IDO1 enzyme. mdpi.com
IDO1 activation leads to the depletion of the essential amino acid tryptophan and the production of kynurenine and its downstream metabolites. wjgnet.com These metabolites have potent immunomodulatory effects. wjgnet.com Kynurenine itself is an agonist for the aryl hydrocarbon receptor (AHR). mdpi.commedchemexpress.com The binding of kynurenine to AHR in immune cells, such as T cells, promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. mdpi.com This action places kynurenine at a crucial junction, balancing pro-inflammatory and anti-inflammatory immune responses. mdpi.com
Kynurenine and its derivatives can suppress the activity and proliferation of various immune cells, including T cells, natural killer (NK) cells, dendritic cells, and macrophages. nih.govnih.govwjgnet.com For example, in experimental models of colitis, the administration of kynurenine was shown to upregulate anti-inflammatory cytokines and increase the presence of Tregs at the site of inflammation, thereby suppressing the progression of the disease. wjgnet.com This demonstrates the pathway's role in limiting local inflammatory states and contributing to host protection during inflammatory challenges. nih.govwjgnet.com
The kynurenine pathway has a complex and often dual role in the regulation of neurogenesis and neuroplasticity. The balance between different metabolites of the pathway can either support or impair these fundamental brain processes. frontiersin.orgscielo.br
Some studies suggest that certain metabolites can be detrimental to neurogenesis. For instance, in central nervous system (CNS) cells like microglia and macrophages, inflammatory conditions can activate the kynurenine pathway, leading to an increased synthesis of 3-hydroxykynurenine (3-HK), which is recognized as a major inhibitor of neurogenesis. mdpi.com This inflammatory-driven activation of the pathway can deplete tryptophan, reduce the synthesis of serotonin (B10506) and melatonin (B1676174), and increase the production of metabolites that have harmful effects on neuronal survival and the rate of neurogenesis. mdpi.com
The metabolites of the kynurenine pathway, particularly kynurenic acid (KYNA), have a significant impact on cognition and memory. nih.govmdpi.com Elevated levels of KYNA in the brain are often associated with cognitive impairments. tandfonline.comoup.com Systemic administration of L-kynurenine sulfate (B86663), which serves as a precursor to KYNA, has been shown in animal models to disrupt object recognition memory. mdpi.comnih.gov
KYNA exerts its effects by acting as an antagonist at several key neurotransmitter receptors involved in learning and memory. These include the N-methyl-D-aspartate (NMDA) receptors and the α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors. nih.govoup.com By blocking these receptors, particularly in the hippocampus, elevated KYNA can impair synaptic transmission and plasticity, which are cellular mechanisms underlying cognitive functions. oup.complos.org
Conversely, reducing brain levels of KYNA, either through pharmacological inhibition of its synthesizing enzyme, kynurenine aminotransferase II (KAT-II), or through genetic knockout of KAT-II, has been associated with pro-cognitive effects. oup.complos.org Animal studies have shown that lowering KYNA levels can improve performance in memory and spatial learning tasks. plos.org This suggests that maintaining a balanced level of KYNA is crucial for normal cognitive function, and that dysregulation of the kynurenine pathway can lead to significant memory deficits. mdpi.comtandfonline.com
Systemic administration of kynurenine sulfate can lead to complex changes in behavior, including locomotor activity and anxiety-like behaviors. nih.gov In animal studies, treating mice with L-kynurenine sulfate has been shown to alter their behavior in open-field tests, a common method for assessing locomotor activity and anxiety. mdpi.comnih.gov
The behavioral effects are largely attributed to the subsequent increase in the brain concentration of kynurenic acid (KYNA). nih.gov The elevated KYNA levels can modulate synaptic transmission, resulting in altered behavior. nih.gov For example, studies in rats have shown that injections of kynurenine can decrease rearing activity in an open-field test and, with chronic treatment, reduce the time spent in the open arms of an elevated plus-maze, which is indicative of increased anxiety-like behavior. researchgate.net
Furthermore, chronic exposure to L-kynurenine sulfate during development can lead to long-term disturbances in rodent behavior. nih.gov Mice exposed to neonatal L-kynurenine sulfate injections later demonstrated an enhanced sensitivity to amphetamine-induced increases in locomotor activity. nih.gov These findings highlight that manipulation of the kynurenine pathway can have significant and lasting effects on behavioral regulation. frontiersin.orgnih.gov
Autonomic Nervous System Regulation
Metabolites of the kynurenine pathway (KP), which are derived from tryptophan metabolism, have been identified as having a significant role in the regulation of the autonomic nervous system (ANS). researchgate.netnih.gov Preclinical studies suggest their involvement in modulating cardiovascular, gastrointestinal, and urinary tract functions. researchgate.netnih.gov The autonomic nervous system is crucial for maintaining homeostasis, and its dysregulation is implicated in various pathological conditions.
Research has particularly highlighted the link between kynurenine pathway metabolites and blood pressure regulation. In a spontaneously hypertensive rat model, which exhibits a missense mutation in the kynurenine aminotransferase-I (KAT-I) gene, abnormally low levels of kynurenic acid (KYNA) in the medulla were associated with high blood pressure. nih.gov Administration of L-kynurenine (L-KYN), the precursor to KYNA, was found to dose-dependently reduce the high blood pressure in these animals. nih.gov Further studies have indicated that L-KYN can dilate arterial blood vessels, an effect observed during sepsis in rats. researchgate.net While the precise mechanisms are still under investigation, these findings point to the therapeutic potential of modulating the kynurenine pathway to influence sympathetic outflow and manage autonomic dysfunction. researchgate.net
Table 1: Research Findings on Kynurenine Pathway Metabolites and Autonomic Nervous System Regulation
| Metabolite/Precursor | Study Model | Key Finding | Observed Effect | Source |
| L-Kynurenine (L-KYN) | Spontaneously hypertensive rats (with low KYNA) | Administration of L-KYN attenuated high blood pressure. | Vasodilation/Blood Pressure Reduction | nih.gov |
| L-Kynurenine (L-KYN) | Rat model of sepsis | L-KYN was observed to dilate arterial blood vessels. | Vasodilation | researchgate.net |
| Kynurenic Acid (KYNA) | Spontaneously hypertensive rats | Abnormally low levels of KYNA in the medulla were linked to hypertension. | Blood Pressure Regulation | nih.gov |
Cell Cycle Regulation
Kynurenine (KYN), a central metabolite in the tryptophan degradation pathway, has been shown to influence the regulation of the cell cycle and cellular proliferation. wikipathways.orgresearchgate.net The effects of kynurenine pathway metabolites on the cell cycle can be complex and may differ depending on the specific metabolite and cell type. researchgate.net
Research into the molecular mechanisms has revealed that kynurenine can exert antiproliferative effects. One identified mechanism involves the Aryl hydrocarbon Receptor (AhR), a transcription factor that kynurenine can bind to and activate. dntb.gov.ua In a study on human epidermal melanocytes, kynurenine was found to significantly inhibit metabolic activity by decreasing the levels of key cell cycle proteins, specifically cyclin D1 and cyclin-dependent kinase 4 (CDK4), through the AhR pathway. dntb.gov.ua Cyclin D1 and CDK4 are critical for the progression of the cell cycle from the G1 to the S phase.
Furthermore, kynurenine has been implicated in the activation of the p53/p21 pathway. wikipathways.org The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. Its activation often leads to the upregulation of p21, a potent inhibitor of cyclin-dependent kinases, thereby halting cell cycle progression. The ability of kynurenine to engage these fundamental cell cycle control pathways highlights its potential role in modulating cell growth in various physiological and pathological contexts. wikipathways.org
Table 2: Research Findings on Kynurenine and Cell Cycle Regulation
| Metabolite | Target Pathway/Molecule | Cell Type | Observed Effect | Source |
| Kynurenine | Aryl hydrocarbon Receptor (AhR) | Human Epidermal Melanocytes | Decreased levels of Cyclin D1 and CDK4, inhibiting metabolic activity. | dntb.gov.ua |
| Kynurenine | p53/p21 pathway | Not specified | Activation of the pathway, leading to altered cell cycle regulation. | wikipathways.org |
Q & A
Q. What are the validated analytical methods for quantifying Kynurenine sulfate in biological matrices?
Methodological Answer:
- High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 360 nm) is widely used due to its sensitivity for aromatic compounds like this compound.
- Sample preparation should include protein precipitation (e.g., using trichloroacetic acid) and filtration to minimize matrix interference.
- Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to guidelines for bioanalytical assays, as outlined in experimental reporting standards .
Q. What protocols ensure reproducibility in synthesizing this compound for in vitro studies?
Methodological Answer:
- Synthesis via enzymatic conversion of L-tryptophan using indoleamine 2,3-dioxygenase (IDO) under controlled oxygen levels.
- Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation and ion-exchange chromatography to quantify sulfate conjugation efficiency.
- Detailed characterization data (e.g., NMR peaks, retention times) should be documented in supplementary materials to enable replication .
Q. How do researchers control for confounding variables in measuring this compound levels in clinical samples?
Methodological Answer:
- Stratify cohorts by variables like age, sex, and comorbidities (e.g., inflammatory markers).
- Use standardized protocols for sample collection (e.g., fasting status, time-of-day effects) and storage (−80°C to prevent degradation).
- Include internal standards (e.g., deuterated Kynurenine analogs) during LC-MS/MS analysis to correct for batch variability .
Advanced Research Questions
Q. What experimental models best elucidate the dual role of this compound in neuroprotection and neurotoxicity?
Methodological Answer:
- Employ in vivo models with IDO knockout mice to isolate this compound effects from upstream metabolites.
- Combine microdialysis in rodent brains with localized inflammation induction (e.g., LPS injection) to monitor dynamic concentration changes.
- Use transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound, referencing systematic reviews on neuroinflammatory mechanisms .
Q. How can conflicting data on this compound’s immune-modulatory effects be reconciled across studies?
Methodological Answer:
- Conduct a scoping review using PRISMA guidelines to map variables such as cell type (e.g., T cells vs. macrophages), concentration thresholds, and experimental duration.
- Apply meta-regression to assess heterogeneity sources (e.g., assay sensitivity, species differences).
- Validate findings via cross-laboratory replication studies with harmonized protocols .
Q. What strategies address the limited bioavailability of this compound in preclinical pharmacokinetic studies?
Methodological Answer:
- Utilize prodrug formulations (e.g., ester derivatives) to enhance intestinal absorption.
- Monitor plasma levels via serial sampling and compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects models).
- Compare bioavailability across administration routes (oral vs. intraperitoneal) in rodent models, citing pharmacokinetic parameters from peer-reviewed studies .
Q. How can researchers integrate multi-omics data to map this compound’s role in metabolic disorders?
Methodological Answer:
- Combine metabolomic profiling (LC-MS) with transcriptomic data (RNA-seq) from tissues like liver or adipose.
- Use pathway enrichment tools (e.g., KEGG, Reactome) to identify cross-talk between kynurenine pathway enzymes and lipid metabolism genes.
- Validate hypotheses via CRISPR-Cas9 knockdown of key regulators (e.g., AhR) in cell culture models .
Data Contradiction and Synthesis
Q. What frameworks guide the interpretation of contradictory findings in this compound’s association with oxidative stress?
Methodological Answer:
- Apply the PICOT framework to refine research questions: Population (e.g., diabetic vs. non-diabetic models), Intervention (antioxidant co-administration), Comparator (baseline ROS levels), Outcome (mitochondrial dysfunction), Timeframe (acute vs. chronic exposure).
- Perform dose-response analyses to distinguish biphasic effects (e.g., pro-oxidant at high concentrations).
- Reference systematic reviews on redox signaling pathways to contextualize results .
Q. How should researchers design studies to distinguish direct effects of this compound from its metabolites (e.g., quinolinic acid)?
Methodological Answer:
- Use isotope-labeled this compound tracers (e.g., ¹³C) to track metabolic flux in vitro.
- Inhibit downstream enzymes (e.g., kynureninase) pharmacologically to isolate sulfate-specific effects.
- Compare transcriptomic signatures between this compound and quinolinic acid treatments in neuronal cultures .
Literature and Experimental Design
Q. What criteria prioritize literature sources when investigating this compound’s role in psychiatric disorders?
Methodological Answer:
- Prioritize studies with rigorous biomarker validation (e.g., CSF Kynurenine levels correlated with symptom severity).
- Exclude studies lacking controls for confounders (e.g., antidepressant medication use).
- Use citation tracking tools (e.g., Web of Science) to identify seminal papers and recent preprints .
Q. How can researchers optimize experimental timelines for longitudinal studies on this compound dynamics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
